molecular formula C14H16N2O2 B11117827 ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate

ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate

Cat. No.: B11117827
M. Wt: 244.29 g/mol
InChI Key: IRZZGZAPGVCIEB-UHFFFAOYSA-N
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Description

Ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate is a synthetic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Esterification: The final step involves esterification, where the benzimidazole derivative is reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the benzimidazole ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides, thioesters, or other substituted derivatives.

Scientific Research Applications

Ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its benzimidazole core.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. Benzimidazole derivatives are known for their therapeutic potential, and this compound could be a candidate for drug development.

    Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate involves its interaction with biological targets such as enzymes or receptors. The benzimidazole core can mimic natural substrates or inhibitors, binding to active sites and modulating biological pathways. The cyclopropyl group may enhance binding affinity or selectivity, while the ester group can influence the compound’s pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzimidazole acetate: Lacks the cyclopropyl group, potentially less selective in biological interactions.

    Cyclopropyl benzimidazole: Does not have the ester group, which may affect solubility and bioavailability.

    Methyl (2-cyclopropyl-1H-benzimidazol-1-yl)acetate: Similar structure but with a methyl ester, which could alter its reactivity and pharmacokinetic profile.

Uniqueness

This compound is unique due to the combination of the cyclopropyl group and the ethyl ester, which may confer distinct biological activities and improved pharmacokinetic properties compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl 2-(2-cyclopropylbenzimidazol-1-yl)acetate

InChI

InChI=1S/C14H16N2O2/c1-2-18-13(17)9-16-12-6-4-3-5-11(12)15-14(16)10-7-8-10/h3-6,10H,2,7-9H2,1H3

InChI Key

IRZZGZAPGVCIEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC3

Origin of Product

United States

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